(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
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Description
(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21ClN2O5S and its molecular weight is 460.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antiproliferative Activities : Studies have shown that derivatives of benzothiazole and piperidine exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with a benzothiazolyl(piperidin-1-yl)methanone scaffold have been identified as promising anti-mycobacterial chemotypes, demonstrating potent activity against Mycobacterium tuberculosis with minimal cytotoxicity. These compounds serve as a foundation for developing new therapeutic agents targeting tuberculosis and potentially other microbial infections (Pancholia et al., 2016).
Analgesic Activity : Some benzothiazole derivatives have also been evaluated for their analgesic activities, showcasing the versatility of these compounds in addressing pain management issues alongside their antimicrobial properties. The dual-functionality highlights the potential for multifaceted therapeutic applications (Jayanna et al., 2013).
Structural and Electronic Characterization : The synthesis and structural elucidation of related heterocyclic compounds, including X-ray diffraction and spectroscopic analyses, provide valuable insights into their electronic and geometric properties. Such information is crucial for understanding the interaction mechanisms of these compounds with biological targets, thereby aiding in the design of more potent and selective therapeutic agents. For example, studies on the thermal, optical, and structural characteristics of certain benzothiazolyl derivatives contribute to a deeper understanding of their stability and reactivity, which are essential parameters in drug development (Karthik et al., 2021).
Properties
IUPAC Name |
[6-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c23-15-4-7-20-17(12-15)25(16-5-6-18-19(13-16)30-11-10-29-18)14-21(31(20,27)28)22(26)24-8-2-1-3-9-24/h4-7,12-14H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWYIXMCNZJIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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